molecular formula C7H13NO2 B3029869 (R)-2-Amino-5-methylhex-4-enoic acid CAS No. 81177-54-0

(R)-2-Amino-5-methylhex-4-enoic acid

Cat. No.: B3029869
CAS No.: 81177-54-0
M. Wt: 143.18 g/mol
InChI Key: XRARHOAIGIRUNR-ZCFIWIBFSA-N
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Description

®-2-Amino-5-methylhex-4-enoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5-methylhex-4-enoic acid typically involves the use of chiral catalysts or resolving agents to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-5-methylhex-4-enoic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of ®-2-Amino-5-methylhex-4-enoic acid often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. Enzymes such as lipases or dehydrogenases can be used to catalyze the conversion of racemic mixtures into the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-5-methylhex-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

®-2-Amino-5-methylhex-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-5-methylhex-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to amino acid receptors in the nervous system, affecting neurotransmission and neuronal function .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-methylhex-4-enoic acid: The enantiomer of ®-2-Amino-5-methylhex-4-enoic acid with different biological activity.

    2-Amino-5-methylhexanoic acid: A saturated analog with different chemical reactivity and applications.

    2-Amino-4-methylhex-4-enoic acid: A structural isomer with distinct properties and uses.

Uniqueness

®-2-Amino-5-methylhex-4-enoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomers and structural isomers. This uniqueness makes it valuable in asymmetric synthesis and as a research tool in studying chiral interactions in biological systems .

Properties

IUPAC Name

(2R)-2-amino-5-methylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARHOAIGIRUNR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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